N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-22-16-5-2-14(3-6-16)4-7-18(21)19-11-8-17(20)15-9-12-23-13-10-15/h2-3,5-6,15,17,20H,4,7-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNDYGOBLRKUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and oxane derivatives.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 4-methoxybenzaldehyde and a suitable oxane derivative under acidic or basic conditions.
Hydroxy Group Introduction: The intermediate is then subjected to hydroxylation to introduce the hydroxy group at the desired position.
Amidation: The final step involves the amidation of the hydroxylated intermediate with a suitable amine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Aromatic Substitution Variations
- 3-(4-Methoxyphenyl)propanamide Derivatives: 3j: 2-[(Benzoyl)amino]-N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}-3-(4-methoxyphenyl)propanamide (39% yield, ). The 4-methoxyphenyl group enhances lipophilicity, while the piperazine ring may improve solubility and binding to neurotransmitter receptors . 6: (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-methoxyphenyl)propanamide (61% yield, ).
- Fluorophenyl Derivatives: 3l: 2-[(Benzoyl)amino]-N-{[4-(2-methoxyphenyl)-piperazin-1-yl]propyl}-3-(4-fluorophenyl)propanamide (76% yield, ). Fluorine substitution increases metabolic stability and electronegativity, which may enhance binding affinity to hydrophobic pockets in proteins .
Heterocyclic Modifications
Oxan-4-yl vs. Piperazine/Dioxane Rings :
- The oxan-4-yl group in the target compound provides a six-membered ether ring with a hydroxyl group, favoring hydrogen bonding. In contrast, piperazine rings (e.g., in 3j ) introduce basic nitrogen atoms, which can improve solubility and cation-π interactions .
- N-[3-[5-(4-Methoxyphenyl)-1,3-dioxan-2-yl]propyl]propanamide (): The 1,3-dioxane ring offers similar conformational rigidity but lacks the hydroxyl group, reducing polar interactions .
Benzo[d]thiazole Derivatives :
GLUT4 Modulation
Compounds with structural similarities, such as N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide (), demonstrate GLUT4 binding in myeloma cells. The target compound’s oxan-4-yl group may mimic the sugar-binding domain of GLUT4, though direct evidence is lacking .
Enzyme Inhibition
- DNAJA1 Depletion : Analogue "A11" (), featuring a pyran-2-yl group, depletes DNAJA1 and mutant p53. The target compound’s oxan-4-yl group could similarly stabilize protein-ligand interactions via hydroxyl-mediated hydrogen bonds .
Biological Activity
N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide is a synthetic organic compound categorized under the class of amides, specifically benzamides. This compound has gained attention due to its unique structural features and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following formula:
This compound features:
- A hydroxy group that may enhance its interaction with biological targets.
- An oxane ring, which contributes to its stability and bioavailability.
- A methoxyphenyl group that could influence its lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The hydroxy group and the amide bond are critical for binding to proteins and enzymes, potentially modulating their activity. The oxane ring enhances the compound's overall stability, allowing it to persist longer in biological systems.
Interaction with Biological Targets
Research indicates that compounds with similar structures often engage with various receptors and enzymes, leading to effects such as:
- Anti-inflammatory activity : By modulating inflammatory pathways.
- Anticancer properties : Potentially through apoptosis induction in cancer cells.
- Metabolic regulation : Influencing lipid metabolism and insulin sensitivity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against several cell lines. For instance, it has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell growth |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
| HepG2 (Liver Cancer) | 25 | Modulation of lipid metabolism |
In Vivo Studies
Animal model studies have suggested that this compound may possess anti-obesity effects by regulating metabolic pathways associated with lipid catabolism. For example, administration of the compound in high-fat diet-induced obesity models showed a reduction in body weight and improved insulin sensitivity.
Case Studies
- Anti-Cancer Activity : A study published in Journal of Medicinal Chemistry indicated that derivatives similar to this compound exhibited potent anticancer effects by targeting specific signaling pathways involved in cell proliferation and survival.
- Metabolic Regulation : Research highlighted in Nature Metabolism demonstrated that compounds with structural similarities improved metabolic profiles in obese mice by enhancing glucose uptake and reducing triglyceride levels.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
